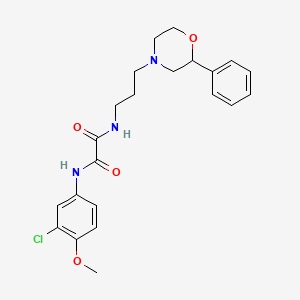
3-(1-(2,2-Diphenylacetyl)azetidin-3-yl)imidazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(1-(2,2-Diphenylacetyl)azetidin-3-yl)imidazolidine-2,4-dione” is a chemical compound with the molecular formula C20H19N3O3. It is a derivative of imidazolidine-2,4-dione, a type of heterocyclic compound that has generated special interest due to its presence in pharmacologically active natural products and powerful agrochemicals and pharmaceuticals .
Synthesis Analysis
The synthesis of imidazolidine-2,4-dione derivatives has been studied intensively for their important pharmacological properties . One method involves a copper-catalyzed click reaction in the presence of a water-soluble ligand and copper salt . The reaction of 5,5-diphenyl-3-(prop-2-yn-1-yl)imidazolidine-2,4-dione and 5,5-diphenyl-1,3-di(prop-2-yn-1-yl)imidazolidine-2,4-dione with aryl azides or sodium azide and benzyl chloride in water produces new 1,2,3-triazoles linked-5,5-diphenylimidazolidine-2,4-dione .Molecular Structure Analysis
The molecular structure of “3-(1-(2,2-Diphenylacetyl)azetidin-3-yl)imidazolidine-2,4-dione” is characterized by the presence of an azetidin-3-yl group and a diphenylacetyl group attached to an imidazolidine-2,4-dione core.Chemical Reactions Analysis
The chemical reactions involving imidazolidine-2,4-dione derivatives are diverse. For instance, they can undergo copper-catalyzed click reactions to form new hybrid compounds based on 1,2,3-triazoles . These reactions are enhanced by the use of a water-soluble ligand, which also reduces the quantity of the toxic copper salt .Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
A study by Magd El-Din et al. (2007) describes the synthesis of new imidazothiazole and glycocyamidine derivatives, including compounds related to 3-(1-(2,2-Diphenylacetyl)azetidin-3-yl)imidazolidine-2,4-dione. These compounds were evaluated for their antimicrobial activities, showcasing the compound's relevance in developing new antimicrobial agents (Magd El-Din et al., 2007).
Antitumor Applications
Alanazi et al. (2013) conducted research on derivatives of 3-(1-(2,2-Diphenylacetyl)azetidin-3-yl)imidazolidine-2,4-dione, assessing their antitumor activity. The study found that certain compounds exhibited selective activity against renal and breast cancer cell lines, suggesting potential use in cancer therapy (Alanazi et al., 2013).
Antibacterial Activities
Keivanloo et al. (2020) explored the antibacterial activities of new hybrid compounds based on 1,2,3-triazoles and 5,5-diphenylimidazolidine-2,4-dione, a compound structurally similar to 3-(1-(2,2-Diphenylacetyl)azetidin-3-yl)imidazolidine-2,4-dione. Their findings showed effectiveness against both Gram-positive and Gram-negative bacteria, highlighting the compound's potential in developing new antibacterial agents (Keivanloo et al., 2020).
Pharmacological Properties
Zejc et al. (1989) synthesized derivatives of diphenylimidazolidine-2,4-dione and investigated their pharmacological properties. The study revealed that these compounds exhibited significant analgesic activity and potential CNS inhibitory effects, underscoring their relevance in developing new pharmacological agents (Zejc et al., 1989).
Corrosion Inhibition
Elbarki et al. (2020) studied the use of 3-methyl-5,5′-diphenylimidazolidine-2,4-dione as a corrosion inhibitor for mild steel in acidic conditions. This research demonstrates the compound's potential application in protecting metals against corrosion, a significant concern in various industrial processes (Elbarki et al., 2020).
Wirkmechanismus
While the specific mechanism of action for “3-(1-(2,2-Diphenylacetyl)azetidin-3-yl)imidazolidine-2,4-dione” is not explicitly mentioned, imidazolidine-2,4-dione derivatives are known to exhibit a wide range of biological activities . For example, they can improve insulin resistance through PPAR-γ receptor activation, inhibit cytoplasmic Mur ligases for antimicrobial action, and scavenge reactive oxygen species (ROS) for antioxidant action .
Safety and Hazards
The safety and hazards associated with “3-(1-(2,2-Diphenylacetyl)azetidin-3-yl)imidazolidine-2,4-dione” are not explicitly mentioned in the available resources. It’s important to note that this compound is intended for research use only and not for human or veterinary use.
Zukünftige Richtungen
The future directions for research on “3-(1-(2,2-Diphenylacetyl)azetidin-3-yl)imidazolidine-2,4-dione” and similar compounds could involve further exploration of their biological activities and potential therapeutic applications. Given their diverse biological activities, these compounds could be investigated for their potential as antimicrobial, antioxidant, and hypoglycemic agents .
Eigenschaften
IUPAC Name |
3-[1-(2,2-diphenylacetyl)azetidin-3-yl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c24-17-11-21-20(26)23(17)16-12-22(13-16)19(25)18(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-10,16,18H,11-13H2,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSIJAKVDBDETDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)N4C(=O)CNC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(2,2-Diphenylacetyl)azetidin-3-yl]imidazolidine-2,4-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

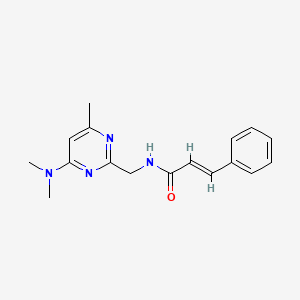
![2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B2959035.png)
![ethyl (2Z)-2-(6,7,8,9-tetrahydrobenzo[7]annulen-5-ylidene)acetate](/img/no-structure.png)
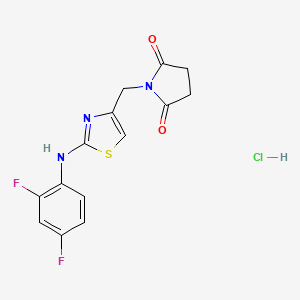

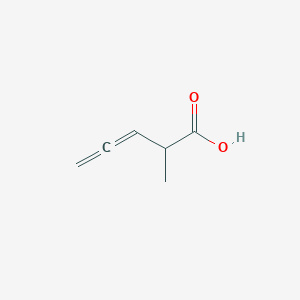
![5-amino-1-{[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2959045.png)
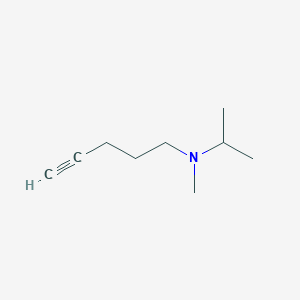
![1,3-Dimethyl-5-[(E)-2-(trifluoromethylsulfonyl)ethenyl]pyrimidine-2,4-dione](/img/structure/B2959048.png)
![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-pyridin-3-ylmethanone](/img/structure/B2959049.png)
![Ethyl 2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamido)benzoate](/img/structure/B2959050.png)
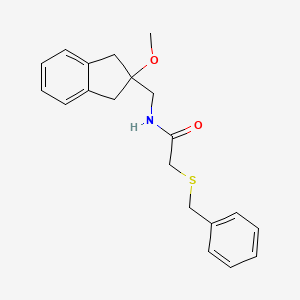
![N-benzyl-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2959054.png)
